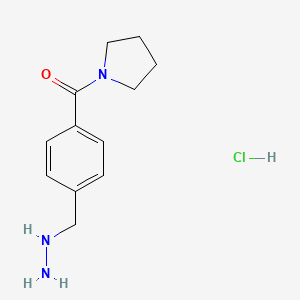

(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

Description

(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a hydrazinylmethyl group at the para position, linked to a pyrrolidine moiety via a methanone bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

[4-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c13-14-9-10-3-5-11(6-4-10)12(16)15-7-1-2-8-15;/h3-6,14H,1-2,7-9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLWQUPFGWKESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride , also known by its CAS number 2682112-51-0, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : 2682112-51-0

Research indicates that compounds similar to this compound act on various biological targets. Notably, they may function as antagonists or inverse agonists at specific receptors, such as the histamine H3 receptor, which is involved in neurotransmitter regulation and has implications in treating obesity and other disorders .

Biological Activity

- Neuroprotective Effects :

-

Antitumor Activity :

- Compounds with similar structures have shown promising antitumor effects through various mechanisms, including apoptosis induction in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazine moiety can enhance potency against specific cancer types .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Safety and Toxicology

Safety assessments are crucial for any therapeutic application. The compound is classified under GHS with a signal word of "Danger," indicating potential hazards during handling . Further toxicological studies are necessary to establish safe dosage ranges and potential side effects.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new therapeutic agents. Its hydrazine and pyrrolidine functionalities are significant in synthesizing bioactive molecules.

Case Study: Anticancer Activity

Research has indicated that derivatives of hydrazine compounds exhibit anticancer properties. The incorporation of the pyrrolidine ring may enhance the selectivity and potency against specific cancer cell lines. For instance, studies have shown that similar hydrazinyl compounds can inhibit tumor growth in various cancer models, suggesting that (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride could be evaluated for similar effects.

Neurological Disorders

Pyrrolidine derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. The compound may act on neurotransmitter systems, providing avenues for research into treatments for conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

Research on related pyrrolidine compounds has demonstrated neuroprotective effects in models of neurodegeneration. The mechanism often involves modulating oxidative stress and inflammatory pathways, which could be applicable to this compound.

Antimicrobial Activity

The hydrazine moiety is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy of Hydrazine Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | Pseudomonas aeruginosa | TBD |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of aryl-pyrrolidinyl/pyrrolidinyl-piperidinyl methanone derivatives. Key structural analogs identified in the evidence include:

Key Observations :

- Hydrazinylmethyl vs. Pyridinyl/Piperazinyl : The hydrazinylmethyl group in the target compound provides a unique hydrogen-bonding capability compared to the pyridinyl or piperazinyl groups in analogs, which may influence receptor selectivity .

- Hydrophobic Enclosure : Compounds with extended aromatic systems (e.g., benzo[b]thiophen-2-yl in ) may exhibit enhanced binding affinity due to hydrophobic enclosure effects, as described in Glide XP scoring models .

Pharmacological and Computational Insights

While direct binding data for the target compound are unavailable, highlights that hydrophobic enclosure and hydrogen-bonding motifs significantly enhance protein-ligand binding. The target compound’s pyrrolidine and phenyl groups could facilitate hydrophobic interactions, while the hydrazine group may engage in neutral-neutral hydrogen bonds, a feature correlated with improved affinity in similar scaffolds .

Q & A

Q. What are the recommended methods for synthesizing (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride, and how can purity be validated?

Synthesis typically involves coupling reactions between hydrazine derivatives and substituted phenyl-pyrrolidinyl methanone precursors under controlled pH and temperature. For example, hydrazine groups can be introduced via nucleophilic substitution or reductive amination. Purity validation requires:

- HPLC analysis (≥95% purity threshold) with UV detection at 254 nm.

- 1H/13C NMR spectroscopy to confirm structural integrity (e.g., hydrazinyl protons at δ 2.5–3.5 ppm, pyrrolidinyl protons at δ 1.5–2.0 ppm).

- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols.

- Storage: Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Decomposition hazards: Thermal degradation may release HCl, CO, and NOx; use CO2/dry chemical extinguishers for fires .

Q. How can researchers assess the compound’s solubility and stability in common solvents?

- Solubility screening: Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. For example, reports analogs like Raloxifene HCl as soluble in DMSO but insoluble in water .

- Stability studies: Conduct accelerated degradation tests under heat (40–60°C), light (UV exposure), and varying pH. Monitor via HPLC for decomposition products (e.g., free hydrazine or pyrrolidine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular docking (Glide XP): Simulate interactions with enzymes/receptors (e.g., estrogen receptors or kinases). Key parameters:

- Hydrophobic enclosure: Assess lipophilic interactions between the pyrrolidinyl group and target pockets.

- Hydrogen bonding: Evaluate hydrazinyl and carbonyl groups as H-bond donors/acceptors.

- Scoring function: Use RMSD <2.0 Å and binding energy ≤−8 kcal/mol as thresholds for high-affinity predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Orthogonal assays: Compare results from cell-based viability assays (e.g., MTT) with enzymatic inhibition studies.

- Metabolic stability testing: Use liver microsomes to rule out rapid degradation as a cause of false-negative results.

- Batch variability analysis: Characterize impurities (e.g., via LC-MS) that may interfere with biological activity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?

- LC-MS/MS: Detect impurities at ppm levels (e.g., unreacted hydrazine or pyrrolidine byproducts).

- ICH guidelines: Follow Q3A/B limits for genotoxic impurities (≤1.5 μg/day exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.